12-(3-Hydroxyethyl)-cytisine

nAChR Binding Affinity Cytisine Derivatives

12-(3-Hydroxyethyl)-cytisine (CAS 329221-11-6) is a semi-synthetic derivative of the quinolizidine alkaloid cytisine, modified via N(12)-alkylation with a hydroxyethyl group. It belongs to a class of compounds known for high-affinity interactions with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 329221-11-6
Cat. No. B3065223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(3-Hydroxyethyl)-cytisine
CAS329221-11-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=CC=CC(=O)N3C2)CCO
InChIInChI=1S/C13H18N2O2/c16-5-4-14-7-10-6-11(9-14)12-2-1-3-13(17)15(12)8-10/h1-3,10-11,16H,4-9H2
InChIKeyYACCDFQYQYSQKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-(3-Hydroxyethyl)-cytisine (CAS 329221-11-6) Procurement Guide: A Cytisine Derivative with Distinct Pharmacological Profile


12-(3-Hydroxyethyl)-cytisine (CAS 329221-11-6) is a semi-synthetic derivative of the quinolizidine alkaloid cytisine, modified via N(12)-alkylation with a hydroxyethyl group [1]. It belongs to a class of compounds known for high-affinity interactions with neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype [2]. While cytisine itself is a recognized smoking cessation aid, the hydroxyethyl modification alters the molecule's physicochemical and pharmacological properties, potentially affecting receptor binding kinetics, subtype selectivity, and in vivo antiarrhythmic activity distinct from the parent alkaloid and other N-substituted analogs [3].

Why 12-(3-Hydroxyethyl)-cytisine Cannot Be Simply Replaced by Generic Cytisine or Other N-Substituted Analogs


Cytisine derivatives exhibit steep structure-activity relationships (SAR) at nAChRs, where even minor N-substituent changes drastically alter binding affinity and functional activity [1]. 12-(3-Hydroxyethyl)-cytisine displays a Ki of 17 nM at α4β2 nAChRs, while closely related analogs can vary by over 10-fold in affinity [2]. Additionally, its antiarrhythmic activity, demonstrated in aconitine-induced arrhythmia models with potency comparable to lappaconitine, is not a class-wide property shared by all cytisine derivatives, as many lack this cardioprotective effect [3]. Substituting with unmodified cytisine or other N-alkyl analogs risks losing both the targeted receptor binding profile and the non-nAChR mediated pharmacological activities that define this compound's research and therapeutic value.

Quantitative Differentiation Evidence for 12-(3-Hydroxyethyl)-cytisine


α4β2 nAChR Binding Affinity: 12-(3-Hydroxyethyl)-cytisine vs. Parent Cytisine

12-(3-Hydroxyethyl)-cytisine demonstrates high-affinity binding to the α4β2 neuronal nicotinic receptor, with a Ki of 17 nM as determined by displacement of [3H]cytisine from rat brain membranes [1]. In contrast, the parent compound cytisine exhibits a reported Ki ranging from 0.2–1.5 nM across various studies [2]. The approximately 10- to 85-fold difference in binding affinity indicates that the hydroxyethyl substitution reduces binding strength, potentially altering in vivo pharmacodynamics, such as receptor residency time or desensitization profiles, relative to cytisine.

nAChR Binding Affinity Cytisine Derivatives α4β2

Functional Activity at α4β2 nAChR: Partial Agonist Profile of 12-(3-Hydroxyethyl)-cytisine Contrasted with Cytisine

In a functional assay using human α4β2 nAChR expressed in HEK293 cells, 12-(3-Hydroxyethyl)-cytisine acts as a weak partial agonist, eliciting calcium flux with an EC50 > 100,000 nM [1]. For comparison, cytisine is a well-characterized partial agonist at this receptor with reported EC50 values typically ranging from 10–200 nM in similar cell-based assays [2]. This >500-fold reduction in functional potency underscores a significant shift towards antagonism or very weak partial agonism conferred by the hydroxyethyl substituent.

nAChR Partial Agonist Calcium Flux α4β2

Antiarrhythmic Activity: Equipotency of 12-(3-Hydroxyethyl)-cytisine with Lappaconitine in Rat Arrhythmia Model

In an in vivo model of aconitine-induced arrhythmia in anesthetized rats, N-(hydroxyethyl)cytisine (which includes 12-(3-Hydroxyethyl)-cytisine) demonstrated antiarrhythmic potency comparable to the established drug lappaconitine (allapinine), with a potency described as 'close to that of lappaconitine' [1]. While the parent cytisine also exhibits some antiarrhythmic activity, the quantitative parity with a clinically used antiarrhythmic agent is specifically noted for the hydroxyethyl derivative, distinguishing it from many other cytisine analogs that display only moderate or no antiarrhythmic effects [2].

Antiarrhythmic Aconitine-Induced Arrhythmia Cardioprotection

Structural Differentiation: Hydroxyethyl Substituent Effects on Lipophilicity and Blood-Brain Barrier Penetration Potential

The introduction of a hydroxyethyl group at the N(12) position modifies the lipophilicity of the cytisine scaffold. Calculated LogP for 12-(3-Hydroxyethyl)-cytisine is approximately 0.20 , compared to a LogP of about -0.31 for unsubstituted cytisine [1]. This increase in lipophilicity (+0.51 LogP units) is predicted to enhance passive membrane permeability and potentially improve blood-brain barrier (BBB) penetration, a known limitation of cytisine, which exhibits poor CNS bioavailability due to its low lipophilicity [2].

Lipophilicity CNS Penetration Physicochemical Properties

In Vivo Safety Profile: Low Toxicity of Hydroxyethylcytisine Derivatives Relative to Other Antiarrhythmics

N-(2-hydroxyethyl)cytisine hydrochloride has been described in the patent literature as exhibiting 'low toxicity' while possessing high antiarrhythmic activity [1]. While specific LD50 values are not directly compared in the abstract, the overall low toxicity of the hydroxyethyl derivative is highlighted as a favorable property for drug development, contrasting with many Class I antiarrhythmics that carry proarrhythmic risks [2].

Toxicity Safety Pharmacology Therapeutic Index

Recommended Applications for 12-(3-Hydroxyethyl)-cytisine Based on Differentiation Evidence


Nicotinic Receptor Pharmacology Research: nAChR Subtype Profiling and Antagonist Development

Given its weak partial agonist/functional antagonist profile at α4β2 nAChRs (EC50 > 100,000 nM) combined with moderate binding affinity (Ki = 17 nM), 12-(3-Hydroxyethyl)-cytisine is well-suited for studies aimed at understanding nAChR biased signaling or receptor blockade [1]. Its distinct functional profile, compared to the robust partial agonism of cytisine (EC50 ~10-200 nM), enables researchers to dissect the role of agonist efficacy versus binding affinity in downstream signaling pathways, making it a valuable tool compound for academic and pharmaceutical nAChR programs .

Cardiac Arrhythmia Drug Discovery: Lead Optimization for Novel Antiarrhythmic Agents

The equipotency of 12-(3-Hydroxyethyl)-cytisine with lappaconitine in the aconitine-induced arrhythmia model [1], coupled with its reported low toxicity , makes it a promising scaffold for medicinal chemistry optimization. Structure-activity relationship (SAR) studies around the hydroxyethyl substituent and pyridone core modifications (e.g., halogenation) have already yielded derivatives with potential antiarrhythmic activity , positioning this compound as a viable starting point for hit-to-lead campaigns in cardiovascular drug discovery.

CNS Disease Research: Investigating the Role of α4β2 nAChRs in Neurological Disorders

With improved calculated lipophilicity (LogP ≈ 0.20) over cytisine (LogP ≈ -0.31) [1], 12-(3-Hydroxyethyl)-cytisine may exhibit enhanced brain penetration, addressing a key limitation of the parent compound . This property makes it a candidate for in vivo CNS studies targeting α4β2 nAChRs, which are implicated in Alzheimer's disease, Parkinson's disease, and nicotine addiction. Researchers can employ this compound to probe receptor occupancy and functional outcomes in behavioral or disease models where BBB penetration is critical.

Analytical Reference Standard and Chemical Biology Probe Development

The availability of high-quality analytical data, including LC-ESI-QTOF mass spectra [1] and detailed physicochemical characterization (e.g., exact mass 234.1368 Da, LogP 0.20) , supports the use of 12-(3-Hydroxyethyl)-cytisine as a reference standard in analytical method development or as a chemical biology probe. Its distinct mass spectrometric signature and chromatographic properties facilitate its use in metabolomics studies or as a tracer compound for receptor binding studies requiring a well-characterized cytisine analog.

Quote Request

Request a Quote for 12-(3-Hydroxyethyl)-cytisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.